molecular formula C16H14FNO4 B5818803 METHYL 2-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}BENZOATE

METHYL 2-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}BENZOATE

Cat. No.: B5818803
M. Wt: 303.28 g/mol
InChI Key: ACJPIEYTEHQIAH-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2-fluorophenoxy)acetyl]amino}benzoate is an organic compound with a complex structure that includes a fluorophenoxy group, an acetyl group, and a benzoate ester

Mechanism of Action

The mechanism of action of “methyl 2-{[(2-fluorophenoxy)acetyl]amino}benzoate” is not known. It’s important to note that the mechanism of action for a chemical compound largely depends on its intended use, which is not specified for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-(2-fluorophenoxy)acetyl]amino}benzoate typically involves the reaction of 2-fluorophenol with acetic anhydride to form 2-(2-fluorophenoxy)acetic acid. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2-fluorophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-{[2-(2-fluorophenoxy)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2-bromo-4-fluorophenoxy)acetyl]amino}benzoate
  • Methyl 2-{[(4-fluorophenoxy)acetyl]amino}benzoate
  • Methyl 2-{[(2-methylphenoxy)acetyl]amino}benzoate

Uniqueness

Methyl 2-{[2-(2-fluorophenoxy)acetyl]amino}benzoate is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[2-(2-fluorophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-21-16(20)11-6-2-4-8-13(11)18-15(19)10-22-14-9-5-3-7-12(14)17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJPIEYTEHQIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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